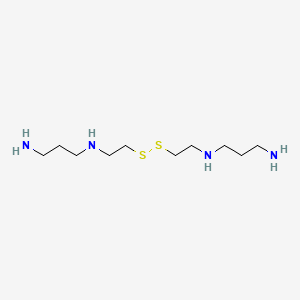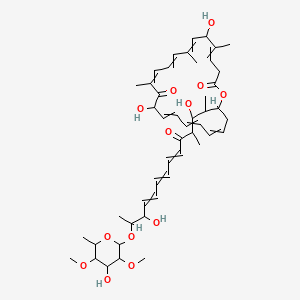
Pulvomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic 1063Z, also known as (-)-Pulvomycin, is a naturally occurring antibiotic compound. It is known for its potent antibacterial properties and has been the subject of extensive research due to its unique structure and mechanism of action. This compound is particularly effective against a range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Pulvomycin involves several key steps, including the formation of its core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as cyclization, oxidation, and reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of (-)-Pulvomycin involves large-scale fermentation processes using specific strains of microorganisms that naturally produce the compound. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of (-)-Pulvomycin. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization.
化学反应分析
Types of Reactions
(-)-Pulvomycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of (-)-Pulvomycin include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from the reactions of (-)-Pulvomycin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学研究应用
(-)-Pulvomycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Researchers use (-)-Pulvomycin to investigate the effects of antibiotics on bacterial cells and to study the molecular pathways involved in bacterial growth and survival.
Medicine: (-)-Pulvomycin is explored for its potential therapeutic applications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound is used in the development of new antibiotics and antimicrobial agents, as well as in the production of pharmaceuticals.
作用机制
(-)-Pulvomycin exerts its antibacterial effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and ultimately leading to cell death. The compound’s unique structure allows it to interact with ribosomal RNA and disrupt the translation process, preventing the bacteria from producing essential proteins required for growth and survival.
相似化合物的比较
Similar Compounds
Some compounds similar to (-)-Pulvomycin include:
Erythromycin: Another antibiotic that targets bacterial ribosomes and inhibits protein synthesis.
Tetracycline: A broad-spectrum antibiotic that also interferes with bacterial protein synthesis.
Chloramphenicol: An antibiotic that inhibits bacterial protein synthesis by binding to the ribosomal subunit.
Uniqueness
(-)-Pulvomycin is unique due to its specific binding affinity for bacterial ribosomes and its ability to overcome certain types of antibiotic resistance. Unlike some other antibiotics, (-)-Pulvomycin has a distinct structure that allows it to evade common resistance mechanisms, making it a valuable tool in the fight against resistant bacterial strains.
属性
分子式 |
C47H66O13 |
|---|---|
分子量 |
839 g/mol |
IUPAC 名称 |
22-[3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione |
InChI |
InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3 |
InChI 键 |
FXSFWUNCIOIMAC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |
同义词 |
labilomycin pulvomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
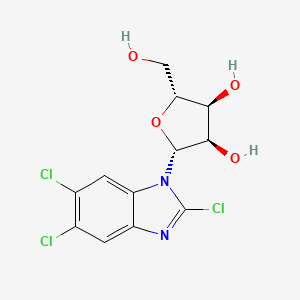
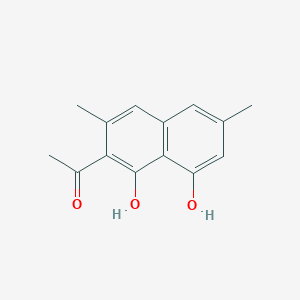

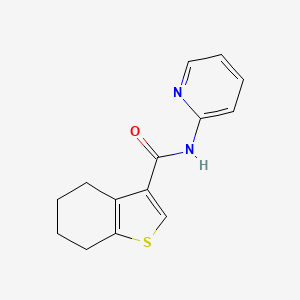
![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)
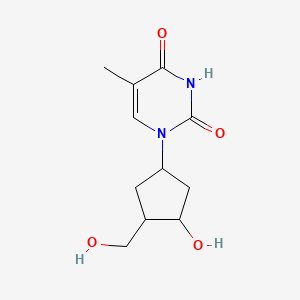

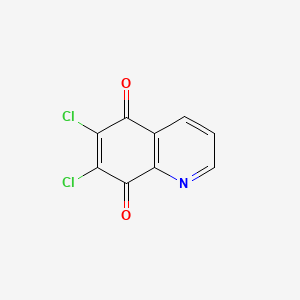
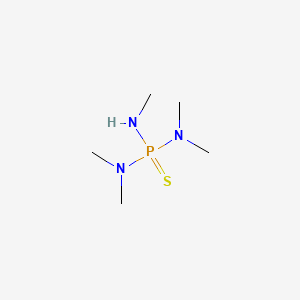
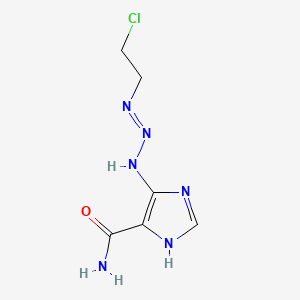

![[acetyl-(6,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)amino] acetate](/img/structure/B1222841.png)
